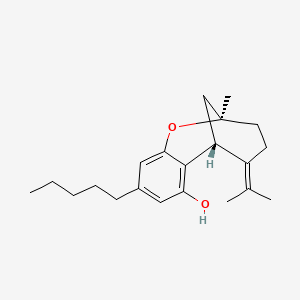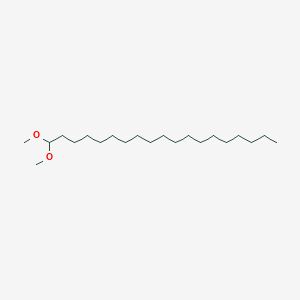
1,1-Dimethoxynonadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadecane, 1,1-dimethoxy- is an organic compound with the molecular formula C21H44O2 It is a derivative of nonadecane, a long-chain alkane, where two methoxy groups are attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonadecane, 1,1-dimethoxy- typically involves the reaction of nonadecane with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with methanol to form the dimethoxy derivative. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Nonadecane, 1,1-dimethoxy- follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters helps in achieving high purity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Nonadecane, 1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to nonadecane or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Nonadecane, partially reduced intermediates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nonadecane, 1,1-dimethoxy- has several applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of Nonadecane, 1,1-dimethoxy- involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The long alkane chain can also affect the compound’s solubility and membrane permeability, impacting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonadecane: The parent hydrocarbon, lacking the methoxy groups.
Octadecane, 1,1-dimethoxy-: A similar compound with one less carbon in the alkane chain.
Icosane, 1,1-dimethoxy-: A similar compound with one more carbon in the alkane chain.
Uniqueness
Nonadecane, 1,1-dimethoxy- is unique due to the presence of two methoxy groups, which significantly alter its chemical and physical properties compared to its parent hydrocarbon and other similar compounds
Eigenschaften
CAS-Nummer |
100419-53-2 |
|---|---|
Molekularformel |
C21H44O2 |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
1,1-dimethoxynonadecane |
InChI |
InChI=1S/C21H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22-2)23-3/h21H,4-20H2,1-3H3 |
InChI-Schlüssel |
OEYYGIBIHQXPFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one](/img/structure/B14082995.png)
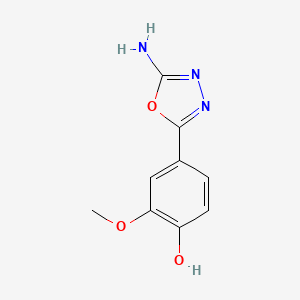
![(6R-cis)-3-(Acetoxymethyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14083003.png)

![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083027.png)
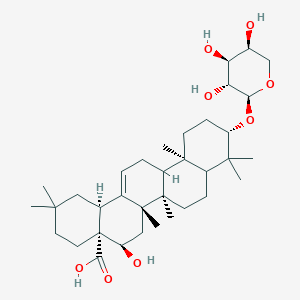

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083040.png)
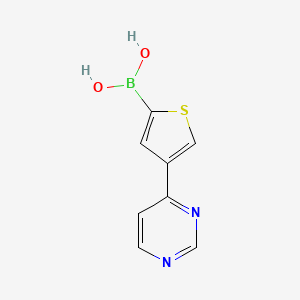
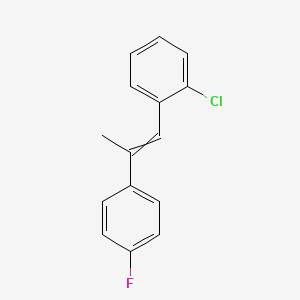
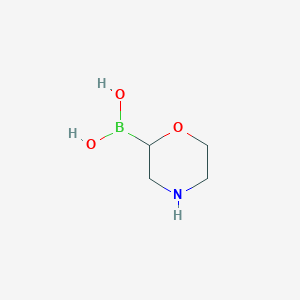
![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)

